molecular formula C15H15F3N2O B1401857 [3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine CAS No. 1311278-76-8

[3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

Cat. No.: B1401857
CAS No.: 1311278-76-8
M. Wt: 296.29 g/mol
InChI Key: DJZVXRSJDYLBLR-UHFFFAOYSA-N
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Description

[3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine is a useful research compound. Its molecular formula is C15H15F3N2O and its molecular weight is 296.29 g/mol. The purity is usually 95%.
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Biological Activity

The compound [3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine, often referred to as a pyridine derivative, has garnered attention in recent years due to its potential biological activities. This article aims to consolidate various research findings regarding its biological activity, including its antimicrobial, anticancer, anti-inflammatory properties, and more.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C13H14F3N1O1\text{C}_{13}\text{H}_{14}\text{F}_3\text{N}_1\text{O}_1

This structure consists of a pyridine ring substituted with a methoxy group and a trifluoromethyl group, which are critical for its biological activity.

1. Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown enhanced activity against various bacterial strains. A study on related compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 17.62 μM to 31.75 μM against Mycobacterium species, suggesting that the presence of trifluoromethyl groups contributes positively to antimicrobial efficacy .

CompoundMIC (μM)Target Organism
Compound A31.75M. kansasii
Compound B17.62M. tuberculosis

2. Anticancer Activity

The anticancer potential of this compound is supported by studies showing that related pyridine derivatives exhibit cytotoxic effects in various cancer cell lines. In vitro testing indicated that compounds with similar structures achieved IC50 values in the low micromolar range (1.26 μM to 2.96 μM) against cancer cell lines such as MCF-7 and THP-1 . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (μM)Mechanism of Action
MCF-71.29Apoptosis induction
THP-11.26Cell cycle arrest

3. Anti-inflammatory Activity

Pyridine derivatives have also been evaluated for their anti-inflammatory properties. Compounds similar to this compound have demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro . This suggests that modifications in the molecular structure can enhance anti-inflammatory activity.

CompoundCytokine Inhibition (%)Concentration (µg/mL)
Compound CIL-6: 89%10
Compound DTNF-α: 78%10

Case Studies

Several case studies highlight the biological efficacy of pyridine derivatives:

  • Case Study 1 : A study focusing on a series of N-arylpiperazine derivatives showed promising results against resistant strains of bacteria, indicating that modifications similar to those in this compound could enhance potency against drug-resistant pathogens .
  • Case Study 2 : Research on anti-cancer properties revealed that structural modifications led to increased cytotoxicity in breast cancer cells, suggesting that the trifluoromethyl and methoxy substitutions are crucial for enhancing biological activity .

Properties

IUPAC Name

3-(4-methoxyphenyl)-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O/c1-20(2)14-13(8-11(9-19-14)15(16,17)18)10-4-6-12(21-3)7-5-10/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZVXRSJDYLBLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.